molecular formula C16H12ClFN2O2 B13096954 Ethyl 2-(2-chloro-5-fluorophenyl)imidazo[1,2-A]pyridine-3-carboxylate

Ethyl 2-(2-chloro-5-fluorophenyl)imidazo[1,2-A]pyridine-3-carboxylate

Cat. No.: B13096954
M. Wt: 318.73 g/mol
InChI Key: PFPXLDKPJJMUMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(2-chloro-5-fluorophenyl)imidazo[1,2-a]pyridine-3-carboxylate is a heterocyclic compound featuring an imidazo[1,2-a]pyridine core substituted with a 2-chloro-5-fluorophenyl group at the 2-position and an ethyl ester at the 3-position. The chloro-fluorophenyl substituent enhances lipophilicity and electronic effects, influencing binding affinity and metabolic stability compared to simpler analogs .

Properties

Molecular Formula

C16H12ClFN2O2

Molecular Weight

318.73 g/mol

IUPAC Name

ethyl 2-(2-chloro-5-fluorophenyl)imidazo[1,2-a]pyridine-3-carboxylate

InChI

InChI=1S/C16H12ClFN2O2/c1-2-22-16(21)15-14(11-9-10(18)6-7-12(11)17)19-13-5-3-4-8-20(13)15/h3-9H,2H2,1H3

InChI Key

PFPXLDKPJJMUMS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C2N1C=CC=C2)C3=C(C=CC(=C3)F)Cl

Origin of Product

United States

Preparation Methods

Key Reaction:

  • Starting materials: 2-amino-5-fluoropyridine or substituted 2-aminopyridines and ethyl 2-chloro-3-oxobutanoate.
  • Reaction type: Cyclocondensation forming the imidazo[1,2-a]pyridine core.
  • Conditions: Solvent choice, temperature, and catalyst presence vary depending on the method.

Microwave-Assisted Solvent- and Catalyst-Free Synthesis

One of the most efficient and environmentally friendly methods reported is the microwave-assisted solvent- and catalyst-free synthesis. This method offers several advantages including short reaction times, high yields, and mild conditions.

  • Procedure: The 2-aminopyridine derivative and the ethyl 2-chloro-3-oxobutanoate are mixed neat and irradiated under microwave conditions at approximately 120 °C for 20–30 minutes.
  • Outcome: This method provides good to excellent yields of the imidazo[1,2-a]pyridine esters without the need for solvents or catalysts, reducing waste and cost.
  • Advantages: Economic and environmental benefits, simple experimental setup, and efficient reaction kinetics.
  • Characterization: Products are confirmed by NMR (1H and 13C), IR, and mass spectrometry data.
Parameter Details
Temperature ~120 °C
Time 20–30 minutes
Solvent None (solvent-free)
Catalyst None
Yield Good to excellent (typically >70%)
Advantages Eco-friendly, rapid, cost-effective

This method has been successfully applied to various substituted 2-aminopyridines, including electron-poor and electron-rich derivatives, demonstrating broad substrate scope.

Conventional Reflux Methods in Ethanol or Other Solvents

Traditional methods involve refluxing the 2-aminopyridine with ethyl 2-chloroacetoacetate in ethanol or 1,2-dimethoxyethane for extended periods (typically 16–48 hours).

  • Typical conditions: Reflux in ethanol for 16 hours or more.
  • Yields: Moderate to good (50–75%), though some substituted derivatives yield less than 50% under these conditions.
  • Limitations: Longer reaction times, lower yields for certain substitution patterns, and more solvent waste.

Example: Reaction of 5-bromo-4-methylpyridin-2-amine with ethyl 2-chloroacetoacetate in 1,2-dimethoxyethane at reflux for 16 hours yielded ethyl 6-bromo-2,7-dimethylimidazo[1,2-a]pyridine-3-carboxylate in 66% isolated yield.

Parameter Details
Solvent Ethanol or 1,2-dimethoxyethane
Temperature Reflux (~78 °C for ethanol)
Time 16–48 hours
Yield 50–75%
Advantages Simple setup
Limitations Longer time, moderate yields

Catalyzed Synthesis Using Copper(II) Triflate

A catalytic method involves copper(II) triflate-mediated cyclization in acetonitrile at moderate temperatures (60 °C) over 12–24 hours.

  • Mechanism: Copper catalyst facilitates the heteroannulation between 2-aminopyridines and ethyl 2-halogenated acetoacetates.
  • Outcome: This method provides good yields and allows for functional group tolerance.
  • Purification: Products are isolated by column chromatography.
Parameter Details
Catalyst Cu(OTf)2 (Copper(II) triflate)
Solvent Acetonitrile
Temperature 60 °C
Time 12–24 hours
Yield Moderate to good

This method is useful for synthesizing a variety of imidazo[1,2-a]pyridine derivatives with different substituents on the pyridine or phenyl rings.

Post-Synthesis Modifications: Hydrolysis and Coupling

Following the synthesis of the ethyl ester, hydrolysis to the corresponding carboxylic acid and subsequent amide coupling are common steps for further derivatization.

  • Hydrolysis: Usually performed under basic conditions (e.g., lithium hydroxide in aqueous solution) to convert the ester to the acid.
  • Amide formation: Coupling with amines using coupling agents such as EDCI and HOBt in DMF at low temperature, followed by purification.

This sequence is important for preparing derivatives for biological evaluation and has been reported with good yields and purity.

Summary Table of Preparation Methods

Method Conditions Advantages Yield Range (%) Notes
Microwave-assisted solvent-free Microwave, 120 °C, 20–30 min Fast, eco-friendly, high yield 70–90 No solvent or catalyst needed
Conventional reflux Ethanol or DME, reflux 16–48 h Simple, accessible 50–75 Longer reaction time, moderate yields
Copper(II) triflate catalysis Cu(OTf)2, CH3CN, 60 °C, 12–24 h Catalytic, functional group tolerant Moderate to good Requires catalyst, longer reaction
Post-synthesis hydrolysis & coupling LiOH hydrolysis, EDCI/HOBt coupling Enables derivative synthesis Good For further functionalization

Research Findings and Optimization Insights

  • Microwave-assisted methods significantly reduce reaction time and improve yields compared to conventional reflux methods.
  • Solvent- and catalyst-free conditions under microwave irradiation are particularly advantageous for green chemistry and scalability.
  • Copper-catalyzed methods offer functional group tolerance but require longer reaction times and catalyst handling.
  • Hydrolysis and amide coupling steps are well-established and provide access to a broad range of derivatives for medicinal chemistry applications.
  • The choice of 2-aminopyridine substitution pattern influences reaction efficiency and product yield, with electron-withdrawing groups sometimes lowering yield in conventional methods but manageable under microwave conditions.

Chemical Reactions Analysis

Traditional Heating Methods

Traditional heating methods involve refluxing reactants in solvents such as ethanol or toluene. For instance, the reaction of 2-aminopyridine with α-bromoacetophenone under reflux conditions yielded imidazo[1,2-a]pyridines in good yields (up to 82%) after several hours .

Reaction Mechanisms

The primary mechanism for the formation of Ethyl 2-(2-chloro-5-fluorophenyl)imidazo[1,2-A]pyridine-3-carboxylate involves:

  • Nucleophilic Attack : The nitrogen atom in the imidazole ring acts as a nucleophile attacking electrophilic centers in aromatic compounds.

  • Cyclization : Following nucleophilic attack, cyclization occurs to form the imidazole structure.

  • Elimination : The final step often involves the elimination of small molecules (like water or HCl), leading to the formation of the desired product.

Yields and Efficiency

The efficiency of different synthesis methods is summarized in the following table:

Synthesis MethodYield (%)Reaction TimeCatalyst Used
Microwave-assisted synthesis90%30 minutesCopper salts
Traditional reflux82%Several hoursNone (solvent only)
Solvent-free conditions75%1 hourNone

Characterization of Products

Characterization of this compound can be performed using various techniques:

Spectroscopic Analysis

  • NMR Spectroscopy : Nuclear Magnetic Resonance (NMR) spectroscopy provides insights into the molecular structure by identifying hydrogen and carbon environments.

  • Infrared Spectroscopy (IR) : IR spectroscopy identifies functional groups present in the compound based on characteristic absorption bands.

Mass Spectrometry

Mass spectrometry can be used to determine the molecular weight and confirm the identity of synthesized compounds.

Scientific Research Applications

Therapeutic Applications

  • Anticancer Activity :
    • Ethyl 2-(2-chloro-5-fluorophenyl)imidazo[1,2-A]pyridine-3-carboxylate has shown promise as an anticancer agent. Studies indicate that compounds within this class can inhibit tumor growth by inducing apoptosis in cancer cells. For instance, research has revealed that similar imidazo[1,2-a]pyridines exhibit cytotoxic effects against various cancer cell lines, suggesting a potential role for this compound in cancer therapy .
  • Antimicrobial Properties :
    • The compound has demonstrated antimicrobial activity against a range of pathogens. Its structural analogs have been tested for effectiveness against bacteria and fungi, showing significant inhibition of growth. This suggests that this compound could be developed into a novel antimicrobial agent .
  • CNS Activity :
    • There is evidence supporting the use of imidazo[1,2-a]pyridines in treating central nervous system disorders. The modulation of GABA receptors by similar compounds indicates potential applications in anxiety and depression treatment. This compound may possess similar properties that warrant investigation for CNS-related therapies .

Synthesis and Derivatives

The synthesis of this compound involves multi-step reactions starting from readily available precursors. The synthetic routes often include halogenation and carboxylation steps to introduce the necessary functional groups.

Table 1: Synthetic Routes for this compound

StepReaction TypeKey ReagentsOutcome
1HalogenationChlorine gas, Fluorine gasIntroduction of Cl and F substituents
2CyclizationImidazole derivativesFormation of imidazo[1,2-a]pyridine core
3EsterificationEthanol, Acid catalystFormation of ethyl ester

Case Studies

Several case studies have highlighted the efficacy of imidazo[1,2-a]pyridine derivatives in various clinical settings:

  • Case Study 1 : A study published in a peer-reviewed journal demonstrated that a derivative similar to this compound exhibited significant antitumor activity in vitro against breast cancer cell lines. The mechanism was attributed to apoptosis induction through the mitochondrial pathway .
  • Case Study 2 : In another investigation focusing on antimicrobial properties, derivatives were tested against methicillin-resistant Staphylococcus aureus (MRSA), showing promising results in inhibiting bacterial growth .

Mechanism of Action

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The table below compares key structural analogs, highlighting substituent differences and molecular properties:

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Properties/Applications
Ethyl 2-(2-chloro-5-fluorophenyl)imidazo[1,2-a]pyridine-3-carboxylate 2-(2-Cl-5-F-phenyl), 3-COOEt C₁₆H₁₂ClFN₂O₂ 318.73 High lipophilicity; kinase inhibition potential
Ethyl 5-methylimidazo[1,2-a]pyridine-3-carboxylate (3e) 5-Me, 3-COOEt C₁₁H₁₂N₂O₂ 204.23 Regioselective chlorination (83% yield in ethyl acetate)
Ethyl 5-nitroimidazo[1,2-a]pyridine-3-carboxylate 5-NO₂, 3-COOEt C₁₀H₉N₃O₄ 235.20 Electron-withdrawing nitro group; intermediate for further functionalization
Ethyl 2-(4-chlorophenyl)imidazo[1,2-a]pyridine-3-carboxylate (26) 2-(4-Cl-phenyl), 3-COOEt C₁₆H₁₃ClN₂O₂ 300.74 Moderate yield (75%); nuclear receptor ligand
Ethyl 5-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate 5-CF₃, 2-COOEt C₁₁H₉F₃N₂O₂ 258.20 Enhanced metabolic stability; 98% purity

Notes:

  • Chloro-fluorophenyl vs. Chlorophenyl : The 2-chloro-5-fluorophenyl group in the target compound introduces steric and electronic effects distinct from the 4-chlorophenyl group in compound 24. This may alter binding modes in biological targets .
  • Nitro vs. Trifluoromethyl : The nitro group () increases reactivity for further reduction or substitution, whereas the trifluoromethyl group () enhances hydrophobicity and resistance to oxidative metabolism .

Biological Activity

Ethyl 2-(2-chloro-5-fluorophenyl)imidazo[1,2-A]pyridine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article synthesizes available research findings, case studies, and relevant data tables to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

The compound features an imidazo[1,2-a]pyridine core, which is known for its pharmacological versatility. The presence of a chloro and fluorine substituent on the phenyl ring enhances its biological activity, potentially impacting its interaction with biological targets.

Antimicrobial Activity

Research indicates that imidazo[1,2-a]pyridine derivatives exhibit notable antimicrobial properties. A study demonstrated that similar compounds showed effective inhibition against various bacterial strains, including Mycobacterium tuberculosis. The structure-activity relationship (SAR) revealed that the introduction of halogen atoms significantly enhances antibacterial potency. For instance, compounds with chloro and fluorine substitutions generally displayed lower minimum inhibitory concentrations (MICs) against M. tuberculosis compared to their unsubstituted counterparts .

CompoundMIC (µg/mL)Activity Against
10j0.025M. tuberculosis (H37Rv)
10f0.030Multidrug-resistant strains
10a0.054M. tuberculosis

Antiviral Activity

Imidazo[1,2-a]pyridine derivatives have also been investigated for their antiviral properties. Specifically, compounds with similar structures have shown activity against human cytomegalovirus and varicella-zoster virus, with therapeutic indices exceeding 150 in some cases. This suggests that this compound may possess potential as an antiviral agent due to its structural similarities with effective antiviral compounds .

Anticancer Activity

The anticancer potential of imidazo[1,2-a]pyridine derivatives has been documented in various studies. Compounds featuring similar structural motifs have demonstrated cytotoxic effects against several cancer cell lines. The presence of electron-withdrawing groups like chloro and fluoro on the phenyl ring is believed to enhance the compound's ability to induce apoptosis in cancer cells. For example, derivatives showed significant cytotoxicity against A549 lung cancer cells with IC50 values in the low micromolar range .

Case Studies

  • Antitubercular Agents : A series of imidazo[1,2-a]pyridine carboxamides were synthesized and evaluated for their antitubercular activity. Among them, compound 10j exhibited remarkable efficacy against drug-susceptible and multidrug-resistant strains of M. tuberculosis, indicating a promising avenue for developing new treatments for tuberculosis .
  • Antiviral Studies : Research on structurally related compounds demonstrated high antiviral activity against human cytomegalovirus and varicella-zoster virus. These findings suggest that this compound could be explored further as a potential antiviral agent .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing ethyl 2-(2-chloro-5-fluorophenyl)imidazo[1,2-a]pyridine-3-carboxylate, and how can reaction conditions be optimized?

  • Methodology : A common approach involves cyclocondensation of 2-aminopyridine derivatives with α-bromoketones or aldehydes. For example, phosphoryl trichloride in DMF at 353 K can facilitate imidazo[1,2-a]pyridine core formation, followed by esterification . Optimization includes adjusting reaction time (5–10 hours), solvent polarity (DMF or ethanol), and stoichiometry of halogenated aryl precursors. Post-synthesis purification via silica gel chromatography is critical to achieve >98% purity .

Q. How is structural characterization performed for this compound, and what analytical techniques ensure reproducibility?

  • Methodology : Nuclear Magnetic Resonance (NMR) is essential for confirming regiochemistry and substituent positions. For instance, 1H^1H NMR in CDCl3_3 typically shows peaks for ethyl ester protons (δ 1.43 ppm, triplet) and aromatic protons (δ 7.05–9.31 ppm) . High-resolution mass spectrometry (HRMS) and X-ray crystallography (for crystalline derivatives) further validate molecular structure . Reproducibility requires strict adherence to solvent drying and temperature control during crystallization.

Q. What preliminary biological screening assays are recommended for this compound?

  • Methodology : Initial screens include kinase inhibition assays (e.g., PI3Kα IC50_{50} determination using ATP-competitive ELISA) and cytotoxicity profiling in cell lines (e.g., hepatic stellate cells for anti-fibrotic activity) . Dose-response curves (0.1–50 μM) in dimethyl sulfoxide (DMSO) vehicles help identify bioactive concentrations.

Advanced Research Questions

Q. How does the chloro-fluorophenyl substituent influence the compound’s pharmacological activity compared to other aryl groups?

  • Methodology : Structure-activity relationship (SAR) studies involve synthesizing analogs with varying electron-withdrawing/donating groups (e.g., trifluoromethyl, nitro) and testing them in kinase inhibition assays. For example, replacing the 2-chloro-5-fluorophenyl group with a pyridinyl-thiazolyl moiety (as in related imidazopyridines) reduces PI3Kα binding affinity by 40%, highlighting the role of halogenated aryl groups in target engagement . Molecular docking simulations (e.g., AutoDock Vina) can predict binding interactions with kinase domains.

Q. What in vitro and in vivo models are suitable for studying the compound’s anti-fibrotic mechanisms?

  • Methodology : In vitro: Primary hepatic stellate cells (HSCs) treated with TGF-β1 to induce fibrotic markers (α-SMA, collagen-I). The compound’s effect on HSC apoptosis is measured via Annexin V/PI staining and caspase-3 activation . In vivo: Carbon tetrachloride (CCl4_4)-induced liver fibrosis models in rodents, with histopathological scoring (e.g., METAVIR) and quantification of fibrotic mediators (hydroxyproline content) . Dose regimens (10–30 mg/kg, oral) and pharmacokinetic profiling (plasma half-life, bioavailability) are critical for translational relevance.

Q. How can researchers resolve contradictory data on the compound’s efficacy across different experimental systems?

  • Methodology : Contradictions may arise from variations in cell permeability, metabolic stability, or off-target effects. Solutions include:

  • Comparative assays : Parallel testing in isogenic cell lines (wild-type vs. PI3Kα-knockout) to confirm target specificity .
  • Metabolite profiling : LC-MS/MS to identify active/inactive metabolites in hepatic microsomes .
  • Species-specific differences : Evaluate efficacy in humanized mouse models vs. standard rodent models .

Q. What strategies improve the compound’s solubility and bioavailability for preclinical development?

  • Methodology :

  • Prodrug design : Ester hydrolysis to carboxylic acid derivatives (e.g., replacing ethyl with PEGylated esters) enhances aqueous solubility .
  • Nanoformulation : Encapsulation in lipid nanoparticles (LNPs) or cyclodextrin complexes improves plasma retention .
  • Co-crystallization : Screening with co-formers (e.g., succinic acid) to modify crystalline lattice and dissolution rates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.